4,5-Dimethylthiazole-2-sulfonamide

Description

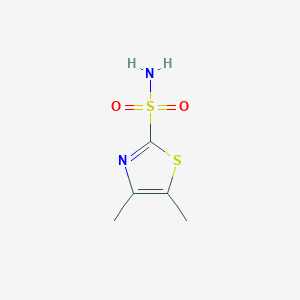

4,5-Dimethylthiazole-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazole core substituted with methyl groups at positions 4 and 5, and a sulfonamide moiety at position 2.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYUBCSFQWPJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiazole-2-sulfonamide typically involves the sulfonylation of 4,5-dimethylthiazole. One common method is the reaction of 4,5-dimethylthiazole with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylthiazole-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles like amines or alcohols are often employed.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4,5-Dimethylthiazole-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It has potential therapeutic applications in treating infections and other diseases.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiazole-2-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death . The thiazole ring can also interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiadiazole and Thiazole Families

The primary structural analogs of 4,5-Dimethylthiazole-2-sulfonamide belong to the thiadiazole sulfonamide family, which shares functional group similarities but differs in core heterocyclic ring composition. Key examples include:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Observations:

Core Heterocycle Differences: Thiazole (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur) impacts electronic distribution and binding affinity. Thiadiazoles are more electron-deficient, enhancing sulfonamide reactivity . Methyl groups in this compound increase steric bulk compared to amino or acetamido substituents in thiadiazole analogs.

Functional Group Variations: Sulfonamide position (C-2) is conserved across compounds, critical for hydrogen-bonding interactions in enzyme inhibition (e.g., carbonic anhydrase) . 5-Amino and 5-acetamido groups in thiadiazole derivatives improve solubility and metabolic stability compared to methyl groups in the thiazole analog.

This compound’s discontinuation suggests unresolved challenges in formulation or efficacy, though its exact limitations remain undocumented .

Complex Thiazole Derivatives ()

While describes highly substituted thiazole-containing molecules (e.g., compounds y and z), these are peptidomimetic structures with ureido and hydroxy groups, rendering them pharmacologically distinct from this compound. Their complexity precludes direct comparison but highlights the versatility of thiazole cores in drug design .

Notes and Limitations

- Data Gaps : Detailed physicochemical data (e.g., solubility, logP) for this compound are absent in provided sources.

- Discontinuation Status : Commercial unavailability limits experimental validation of its properties .

- Structural vs. Functional Comparison : Thiadiazole analogs dominate therapeutic applications, suggesting thiazole sulfonamides may require optimization for similar efficacy.

Biological Activity

4,5-Dimethylthiazole-2-sulfonamide is a sulfonamide derivative that belongs to the thiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating bacterial infections and other diseases.

Chemical Structure and Properties

The structure of this compound includes both sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase, which plays a crucial role in bacterial folic acid metabolism. By inhibiting this enzyme, this compound disrupts bacterial growth and multiplication.

Target Enzyme: Dihydropteroate synthetase

Mode of Action: Competitive inhibition

Biochemical Pathways Affected: Disruption of folic acid metabolism in bacteria

Pharmacokinetics: Readily absorbed when administered orally.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various Gram-positive and Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 12 |

| Methicillin Resistant Staphylococcus aureus (MRSA) | 6 |

This compound exhibited a maximum potency with an MIC value of 3.12 µg/mL against Staphylococcus aureus, indicating its effectiveness as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It has been tested against various fungi, demonstrating potential for development into antifungal therapies.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using the MTT assay on different cell lines. The compound displayed selective cytotoxicity with varying IC50 values depending on the cell type tested.

IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| Madin-Darby Canine Kidney (MDCK) | 15 |

| Human Lung Carcinoma (A549) | 20 |

These results indicate that while the compound is effective against bacteria and fungi, it also requires careful consideration regarding its cytotoxicity in human cell lines .

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, including this compound:

- Antibacterial Efficacy Study : A recent investigation highlighted the compound's ability to inhibit biofilm formation in bacterial strains below its MIC level. This property is crucial for treating infections associated with biofilm formation .

- Synthesis and Evaluation : Another study focused on synthesizing new derivatives based on the thiazole structure, which showed enhanced antibacterial and antifungal activities compared to existing sulfonamides .

- Modification Studies : Research involving modifications of chitosan with sulfonamide derivatives demonstrated improved antimicrobial properties at low concentrations, showcasing the versatility of thiazole-based compounds in enhancing existing materials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethylthiazole-2-sulfonamide, and what key parameters influence yield?

- Methodology : The compound can be synthesized via cyclization of precursor thiazole derivatives using reagents like Lawesson’s reagent, followed by sulfonylation. For example, intermediate thiazole sulfides are oxidatively chlorinated to form sulfonyl chlorides, which are then reacted with amines. Key parameters include reaction time (e.g., 18-hour reflux for cyclization), solvent choice (e.g., DMSO or THF), and purification steps (e.g., crystallization with water-ethanol mixtures). Yields typically range from 65% to 73%, depending on optimization of stoichiometry and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for verifying methyl group positions on the thiazole ring and sulfonamide linkages. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). Consistency with literature spectral data is crucial for unambiguous identification .

Q. What preliminary biological screening models are used to evaluate this compound derivatives?

- Methodology : In vitro antitumor activity is commonly assessed using panels of cancer cell lines (e.g., NCI-60). Derivatives are tested at varying concentrations (µM range) to determine IC₅₀ values. For example, thiazole sulfonamides have shown activity against leukemia and breast cancer cell lines, with mechanisms potentially linked to kinase inhibition or apoptosis induction .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve the yield of this compound derivatives?

- Methodology : Systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is critical. For instance, replacing DMSO with DMF in sulfonylation steps may enhance solubility of intermediates. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) help identify rate-limiting steps. Statistical tools like Design of Experiments (DoE) can model interactions between variables to maximize yield .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology : Contradictions may arise from differences in cell line sensitivity, assay protocols, or compound purity. Validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Replicate experiments under standardized conditions (e.g., identical cell passage numbers, serum batches). Meta-analyses of published data can identify trends obscured by methodological variability .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound analogs?

- Methodology : Focus on modular substitutions at the thiazole 4,5-positions and sulfonamide moiety. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF₃) can enhance metabolic stability, while bulky substituents may improve target binding. Use comparative bioactivity data from analogs like KA25 (4-fluorostyryl) and KA26 (4-chlorostyryl) to map substituent effects on potency .

Q. How can computational methods enhance the design of this compound-based therapeutics?

- Methodology : Density Functional Theory (DFT) predicts electronic properties influencing reactivity, while molecular docking identifies potential binding modes with targets (e.g., kinases). For example, docking studies of sulfonamide hybrids with quinoxaline moieties revealed hydrogen bonding with ATP-binding pockets, guiding rational modifications .

Q. What are the challenges in crystallizing this compound intermediates, and how can they be mitigated?

- Methodology : Poor crystallization often stems from solvent polarity mismatches or impurities. Recrystallization in mixed solvents (e.g., CHCl₃/petroleum ether) improves crystal lattice formation. Slow cooling and seeding with pre-formed crystals enhance reproducibility. Purity is verified via melting point consistency and HPLC (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.